Home > Products > Screening Compounds P112050 > Probenecid sodium
Probenecid sodium - 23795-03-1

Probenecid sodium

Catalog Number: EVT-359713
CAS Number: 23795-03-1
Molecular Formula: C13H19NNaO4S
Molecular Weight: 308.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Probenecid is an inhibitor of organic-anion transporters located in cell membranes. These transporters often extrude fluorescent indicators from cells, and therefore contribute to poor dye retention. This phenomenon usually causes high background in the assays that require the good retention of the dye indicators inside cells. The use of probenecid to inhibit the transporter activity, and thus to reduce leakage of the intracellular dye indicators is a common method for reducing fluorescence background of calcium assays
Source and Classification

Probenecid sodium is synthesized from probenecid, which is derived from benzoic acid. This compound falls under the category of organic compounds and specifically belongs to the class of sulfonamides. Its primary classification includes:

  • Chemical Class: Uricosuric agents
  • Mechanism of Action: Renal tubular blocking agent
Synthesis Analysis

The synthesis of probenecid sodium involves several key steps that ensure the conversion of probenecid into its sodium salt form. A detailed synthesis method includes:

  1. Dissolution: Probenecid is dissolved in absolute ethyl alcohol at temperatures between 75 to 80 degrees Celsius.
  2. Addition of Base: A pre-dissolved mixture of sodium hydroxide or potassium hydroxide in absolute ethyl alcohol is added at a controlled rate (5 mL per minute) while maintaining a temperature of around 70 degrees Celsius.
  3. Reaction Time: The mixture is allowed to react for approximately 15 minutes.
  4. Cooling and Distillation: The solution is slowly cooled to 50-60 degrees Celsius, followed by replacing the reflux condenser with a distilling condenser and heating to 90-95 degrees Celsius until the volume reduces to one-fifth of its original volume.
  5. Crystallization: The hot reactant is poured out, left to stand for over four hours at a cold condition, and then leached to obtain rough products, which are further refined through crystallization processes .
Molecular Structure Analysis

The molecular structure of probenecid sodium can be described using its chemical formula C13H19N04SC_{13}H_{19}N_{0}4S. The compound features:

  • Molecular Weight: Approximately 285.36 g/mol
  • Structural Features:
    • A benzoic acid derivative with a sulfonamide group.
    • Two propyl groups attached to the nitrogen atom, contributing to its unique properties.

The arrangement of atoms within the molecule allows it to effectively interact with renal transport mechanisms involved in urate reabsorption .

Chemical Reactions Analysis

Probenecid sodium participates in several chemical reactions, primarily involving its interaction with renal transporters:

  1. Inhibition Reaction: It inhibits the organic-anion transporters in renal tubules, leading to decreased reabsorption of urate.
  2. Complex Formation: In formulations with antibiotics (e.g., penicillin), it can form complexes that enhance drug stability and efficacy .
  3. Acid-Base Reactions: As a salt, it can undergo acid-base reactions typical for ionic compounds when dissolved in aqueous solutions.

These reactions highlight its role in pharmacological applications and its interactions with other compounds.

Mechanism of Action

The mechanism of action for probenecid sodium involves:

  • Inhibition of Uric Acid Reabsorption: It acts primarily on the proximal convoluted tubules in the kidneys where it inhibits urate reabsorption through competitive inhibition at specific transport sites.
  • Increased Uric Acid Excretion: By blocking these transporters, probenecid sodium increases the urinary excretion of uric acid, effectively lowering serum urate levels and alleviating symptoms associated with gout .
  • Synergistic Effects with Other Drugs: It enhances the effectiveness of certain antibiotics by inhibiting their renal clearance, allowing for higher systemic concentrations .
Physical and Chemical Properties Analysis

Probenecid sodium exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble in water compared to its free acid form, making it suitable for various pharmaceutical preparations.
  • Appearance: Typically appears as white crystalline powder or solid.
  • Stability: Stable under normal storage conditions but sensitive to moisture and light.

These properties are crucial for its formulation in injectable forms and other therapeutic applications.

Applications

Probenecid sodium has diverse scientific applications:

  1. Gout Treatment: Primarily used for managing chronic gouty arthritis by reducing serum urate levels.
  2. Antibiotic Synergy: Enhances the efficacy of certain antibiotics by preventing their rapid renal clearance, thus prolonging their action.
  3. Research Tool: Utilized in laboratory settings to study organic-anion transport mechanisms and cellular dye retention due to its inhibitory effects on transporters .
Introduction to Probenecid Sodium

Historical Development and Clinical Adoption

Probenecid was first synthesized in 1949 by Miller, Ziegler, and Sprague as a benzoic acid derivative specifically designed to competitively inhibit renal excretion mechanisms [4]. Introduced to the market under the brand name Benemid® in 1950, its initial clinical application focused on prolonging the therapeutic effect of penicillin antibiotics by reducing their renal clearance [4] [7]. This application was particularly valuable during World War II, when penicillin supplies were limited, as probenecid allowed for dose conservation through pharmacokinetic enhancement [7]. The discovery of its uricosuric properties (increasing uric acid excretion) was somewhat serendipitous, observed during its clinical use with penicillin. By the mid-1950s, probenecid had gained formal approval for managing chronic gout and hyperuricemia, establishing itself as a foundational therapy for these conditions [4]. However, with the advent of newer antibiotics with superior bioavailability and the development of alternative uricosuric agents and xanthine oxidase inhibitors (like allopurinol), the clinical utilization of probenecid gradually declined [1] [4]. Despite diminished use in its original indications, probenecid has experienced a research renaissance due to discoveries regarding its interactions with various membrane channels and transporters, suggesting potential applications in neurology, cardiology, and immunology [4].

Chemical Structure and Physicochemical Properties

Probenecid sodium (Chemical Name: Sodium 4-(dipropylsulfamoyl)benzoate; CAS No: 23795-03-1) is the sodium salt form of probenecid (C₁₃H₁₉NO₄S) [5] [8]. Its molecular structure features a benzoic acid core substituted at the para position with a dipropylsulfamoyl moiety (-SO₂N(C₃H₇)₂) [1] [4]. The conversion to the sodium salt (C₁₃H₁₈NNaO₄S; Molecular Weight: 307.34 g/mol) significantly enhances its water solubility compared to the parent probenecid acid, which is inherently poorly soluble in aqueous environments [5] [8]. Probenecid acid itself is characterized as a white crystalline powder that is lipophilic, readily soluble in organic solvents like alcohol, chloroform, and acetone [4] [9]. It behaves as a weak organic acid with a pKa of approximately 3.7 [4]. The sodium salt formation is crucial for formulating injectable solutions where higher aqueous solubility is required for administration, though the oral tablet form typically uses the acid form [5] [8].

Table 1: Physicochemical Properties of Probenecid Sodium

PropertyValue/DescriptionReference
Chemical FormulaC₁₃H₁₈NNaO₄S [5] [8]
CAS Registry Number23795-03-1 [5] [8]
Molecular Weight307.34 g/mol [8]
AppearanceWhite to off-white solid [8]
SolubilityHighly soluble in water; soluble in DMSO (≥100 mg/mL) [5] [8]
Parent Acid (Probenecid) pKa3.7 [4]
LipophilicityHigh (fat-soluble) [4] [9]

Classification Within Pharmacotherapeutic Agents

Probenecid sodium occupies a unique niche within pharmacotherapeutic classifications due to its multifaceted mechanisms and evolving clinical and research applications. Primarily, it is classified as a uricosuric agent within the broader category of gout suppressants [1] [3] [7]. Its therapeutic action in gout and hyperuricemia stems from its potent inhibition of key renal tubular transporters, specifically Organic Anion Transporters 1 and 3 (OAT1 and OAT3) located in the proximal tubule [3] [4] [7]. By blocking these transporters, probenecid inhibits the reabsorption of uric acid, promoting its excretion and lowering serum urate levels [3] [7].

Beyond its uricosuric classification, probenecid is also recognized as a pharmacokinetic enhancer (or adjuvant). It achieves this by competitively inhibiting the renal secretion of anionic drugs, particularly β-lactam antibiotics (penicillins, cephalosporins) and antivirals (e.g., cidofovir, acyclovir), thereby elevating their plasma concentrations and extending their half-lives [3] [7] [10]. This inhibition occurs via the same OAT1/OAT3 blockade mechanism responsible for its uricosuric effects [3] [4].

Modern research has revealed additional classifications based on novel molecular interactions:

  • TRPV2 Agonist: Probenecid acts as a selective agonist for the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a calcium-permeable cation channel implicated in cellular processes like osmoregulation, cell migration, and potentially cardioprotection [4] [8]. Studies report an EC₅₀ of ~31.9 μM for activating rat TRPV2 expressed in HEK293 cells [4].
  • Pannexin-1 (Panx1) Hemichannel Blocker: Probenecid inhibits Pannexin-1 hemichannels (IC₅₀ ~150 μM), large-pore channels involved in ATP release and inflammasome activation, suggesting potential anti-inflammatory applications [4] [7] [8].
  • OAT Inhibitor: As mentioned, its core action involves high-affinity inhibition of OAT1 (IC₅₀ ~12.3 μM) and OAT3 (IC₅₀ ~4.93 μM), critical transporters for organic anions in the kidney, liver, and blood-brain barrier [3] [4].

Table 2: Key Molecular Targets and Pharmacological Classifications of Probenecid Sodium

Pharmacological ClassificationPrimary Molecular Target(s)Affinity (IC₅₀/EC₅₀)Key Functional ConsequenceReference
Uricosuric AgentOAT1, OAT3OAT1: 12.3 μM; OAT3: 4.93 μMInhibits renal uric acid reabsorption; Increases uric acid excretion [3] [4]
Pharmacokinetic Enhancer (Adjuvant)OAT1, OAT3OAT1: 12.3 μM; OAT3: 4.93 μMReduces renal excretion of co-administered anionic drugs (e.g., β-lactams, antivirals) [3] [4] [7]
TRPV2 AgonistTRPV2 channelEC₅₀: 31.9 μMActivates calcium influx; Potential roles in immune cell function, cardiac function [4] [8]
Pannexin-1 BlockerPannexin-1 hemichannelIC₅₀: ~150 μMInhibits ATP release; Reduces inflammasome activation (IL-1β release); Anti-inflammatory potential [4] [7] [8]
Organic Anion Transport InhibitorBroad OAT substrate spectrumVaries by transporterAlters distribution/elimination of endogenous compounds (e.g., neurotransmitter metabolites, uremic toxins) and drugs [3] [4]

These diverse classifications underscore probenecid sodium's transition from a traditional uricosuric agent to a multifaceted pharmacological tool with potential applications extending far beyond its original indications. Its ability to modulate transporters and channels positions it as a valuable probe for studying physiological processes and a potential therapeutic candidate for conditions involving neuroinflammation, epilepsy, and neurodegeneration where Panx1 or OAT inhibition might be beneficial [4].

Properties

CAS Number

23795-03-1

Product Name

Probenecid sodium

IUPAC Name

sodium;4-(dipropylsulfamoyl)benzoate

Molecular Formula

C13H19NNaO4S

Molecular Weight

308.35 g/mol

InChI

InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);

InChI Key

SCMLKIXRTFETRJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.